Stereo-agnostic Reagent for Macrolide Antibacterial Modification (WO 2012115256)
2-Ethylpyrrolidine hydrochloride is specifically employed as a reagent for introducing a 2-ethylpyrrolidine moiety at the C-4” position of macrolide derivatives. This modification is designed to create novel antibacterial agents effective against erythromycin-resistant bacteria [1][2]. This application leverages the racemic nature of the compound, as the patent does not specify a requirement for a single enantiomer, providing a cost-effective alternative to using a more expensive, enantiopure pyrrolidine [1].
| Evidence Dimension | Application-Specific Utility |
|---|---|
| Target Compound Data | Used as a racemic mixture for C-4" modification of macrolides. |
| Comparator Or Baseline | Enantiopure (2R)- or (2S)-2-ethylpyrrolidine hydrochloride. |
| Quantified Difference | Not applicable; differentiation is based on target synthesis requirements (stereo-agnostic vs. stereospecific). |
| Conditions | As described in patent WO 2012115256 A1. |
Why This Matters
For synthesizing macrolide derivatives targeting resistant bacteria, the racemic mixture is the documented and appropriate reagent, avoiding unnecessary cost and complexity associated with chiral resolution.
- [1] Sugimoto, T., et al. (2012). PCT Int. Appl. WO 2012115256 A1. View Source
- [2] Delta-B. (2023). 2-Ethylpyrrolidine Hydrochloride (CAS 669073-77-2). Product Page. View Source
